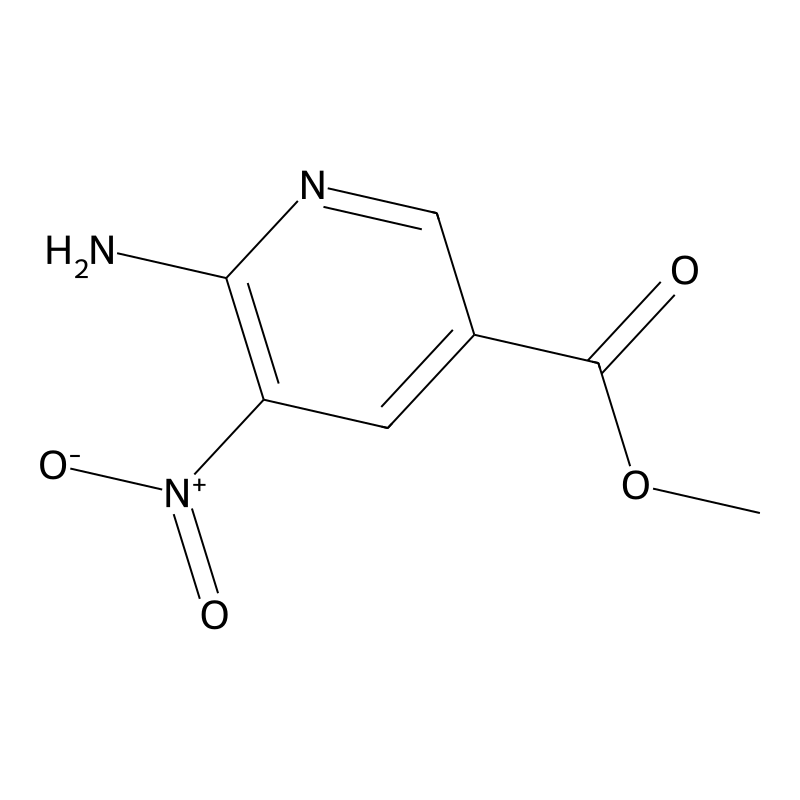

Methyl 6-amino-5-nitropyridine-3-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Reactions of Nitropyridines

- Synthesis of DNA–PK Inhibitor AZD7648

- Application: AZD7648 is a highly selective DNA–PK inhibitor developed by AstraZeneca, currently in clinical phase I/IIa trials for the treatment of advanced solid tumors and adult soft tissue sarcomas . The structural modifications of AZD7648 also showed similar or improved DNA–PK inhibitory activity and more attractive clinical value .

- Method: The synthesis of AZD7648 involves several steps, including the preparation of intermediate (E)-N-hydroxy-N’-(4-methyl-5-nitropyridin-2-yl)formimidamide from commercially available 4-methyl-5-nitropyridine-2-amine by a “one-pot” method . The Buchwald–Hartwig cross-coupling reaction was replaced by a nucleophilic aromatic substitution reaction (SNAr), thus avoiding the expensive Pd catalyst and simplifying the work-up process .

- Results: This route achieves compliance with the strategy of “control from the root design” in organic process research and development, with the principles of efficient application of green and sustainable chemistry .

- Application: Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues. A selective synthesis of fluoropyridines remains a challenging problem . They have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

- Method: Synthetic methods for preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines are reviewed along with some synthetic routes towards 18F-substituted pyridines .

- Results: These compounds present a special interest as potential imaging agents for various biological applications .

- Application: This compound is a derivative of nitropyridine and can be used in the synthesis of various organic compounds .

- Method: The synthesis of this compound can be achieved through various organic reactions .

- Results: The resulting compound can be used as a building block in the synthesis of more complex molecules .

Synthesis of Fluorinated Pyridines

Synthesis of Methyl 6-hydroxy-5-nitropyridine-3-carboxylate

Methyl 6-amino-5-nitropyridine-3-carboxylate is an organic compound characterized by a pyridine ring substituted with an amino group at the 6-position, a nitro group at the 5-position, and a carboxylate group at the 3-position. Its molecular formula is C7H7N3O4, and it has a molecular weight of approximately 197.15 g/mol. The compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis due to its unique functional groups that allow for diverse chemical reactivity and biological activity .

- Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of palladium on carbon or tin(II) chloride.

- Substitution Reactions: The amino group can engage in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

- Oxidation Reactions: The amino group can be oxidized to form nitroso or additional nitro derivatives using oxidizing agents like potassium permanganate.

Common reagents used in these reactions include palladium catalysts for reductions and various electrophiles for substitution reactions .

The biological activity of methyl 6-amino-5-nitropyridine-3-carboxylate is primarily linked to its ability to interact with various biological targets. Compounds with similar structures have been studied for their roles as enzyme inhibitors, particularly in the context of pharmacology where they may modulate pathways related to neurotransmission or inflammation. The presence of both amino and nitro groups enhances its potential to act as a ligand for biological receptors, influencing numerous molecular pathways .

Several synthetic routes are available for the preparation of methyl 6-amino-5-nitropyridine-3-carboxylate:

- Nitration of Aminopyridine Derivatives: This involves treating 6-amino nicotinic acid with a nitrating agent (such as a mixture of concentrated sulfuric and nitric acids) to introduce the nitro group at the desired position.

- Carboxylation: Following nitration, carboxylation can be achieved through various methods, often involving carbon dioxide under specific conditions.

- Methyl Ester Formation: The final step may involve esterification to produce the methyl ester form, typically using methanol and an acid catalyst.

Each method requires careful control of reaction conditions to optimize yield and purity .

Methyl 6-amino-5-nitropyridine-3-carboxylate has several potential applications:

- Pharmaceutical Development: It serves as a precursor in the synthesis of medicinal compounds, particularly those targeting neurological disorders or inflammatory diseases.

- Chemical Research: Its unique structure makes it valuable in chemical research for developing new materials or studying reaction mechanisms.

- Agricultural Chemistry: Compounds with similar structures have been explored for use in agrochemicals, potentially serving as herbicides or fungicides .

Studies on methyl 6-amino-5-nitropyridine-3-carboxylate have indicated its potential interactions with various biological macromolecules. For instance, it may act as an inhibitor of specific enzymes involved in neurotransmitter regulation or inflammatory responses. Interaction studies often utilize techniques such as surface plasmon resonance or isothermal titration calorimetry to quantify binding affinities and elucidate mechanisms of action .

Several compounds share structural similarities with methyl 6-amino-5-nitropyridine-3-carboxylate, each exhibiting unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 6-Amino-5-nitronicotinic acid | Similar pyridine structure with different substituents | Known for its role in enzyme inhibition |

| Methyl 6-amino-3-pyridinecarboxylate | Contains a carboxylate but different nitrogen positioning | Exhibits anti-inflammatory properties |

| 2-Amino-5-nitropyridine | Lacks carboxylate but has similar amino and nitro groups | Used in studies related to neuropharmacology |

These compounds highlight the versatility of aminopyridines in medicinal chemistry while emphasizing the unique combination of functional groups present in methyl 6-amino-5-nitropyridine-3-carboxylate that may offer distinct biological activities .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant